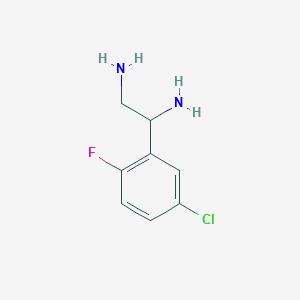
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it a valuable entity in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available precursors and environmentally friendly reagents. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: In chemistry, 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis .
Biology: The compound’s stability and lipophilicity make it suitable for biological studies, including drug discovery and development. It can be used to design molecules with enhanced pharmacokinetic properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve their efficacy and metabolic stability .
Industry: The compound finds applications in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its stability and resistance to metabolic degradation make it an ideal candidate for such applications .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and lipophilicity.
Trifluoromethyl amides: Known for their metabolic stability and use in drug development.
Trifluoromethylstyrenes: Versatile intermediates in organic synthesis with applications in medicinal chemistry.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile stands out due to its unique indazole core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15) |
InChI Key |
ZTGGHXLMIGYEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



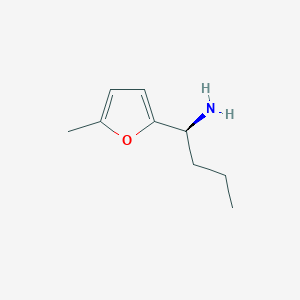
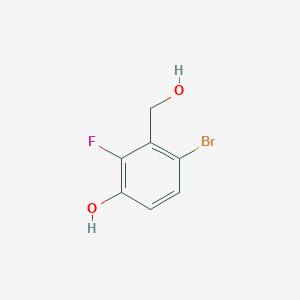
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

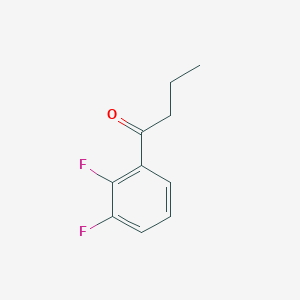
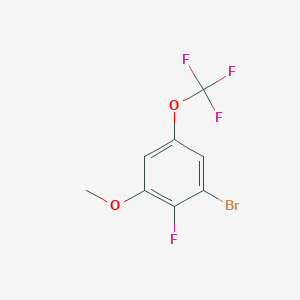
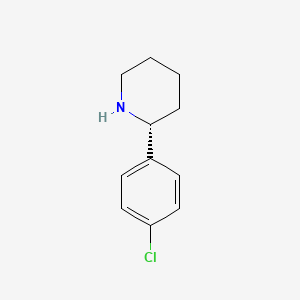
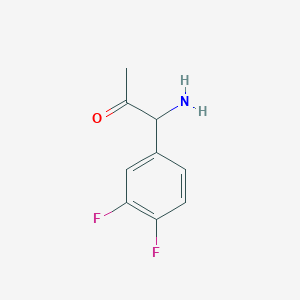
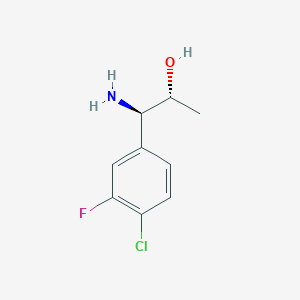
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
